Home > Products > Screening Compounds P136685 > N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide -

N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Catalog Number: EVT-3682334
CAS Number:
Molecular Formula: C27H32N2O4S
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

  • Compound Description: This compound, also referred to as compound 14 in the provided research, exhibits anti-HIV-1 activity. It achieves this by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
  • Relevance: While not directly structurally analogous to N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, this compound shares a key structural feature: the glycinamide core. The research highlights compound 14's identification through a virtual screen, implying a potential structural relationship and shared chemical space with the target compound. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

  • Compound Description: Identified as compound 7 in the study, this compound demonstrates antiviral activity against HIV-1. Similar to compound 14, its mechanism of action involves interaction with the HIV-1 MA protein, specifically competing with PI(4,5)P2 for binding. []
  • Relevance: This compound shares the N-(4-methylphenyl)acetamide moiety with N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. The presence of this common structural element suggests a potential relationship in terms of their synthesis or biological activity. []

3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (Compound 17)

  • Compound Description: This compound, designated as compound 17, exhibits antiviral activity against HIV-1. It was identified in the same research as compounds 14 and 7, suggesting potential shared structural features. []
  • Relevance: This compound, while structurally distinct from N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, belongs to the same chemical class of HIV-1 inhibitors as compounds 14 and 7. This categorization suggests potential commonalities in their binding modes or interactions with viral proteins. []

N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)

  • Compound Description: Referred to as compound 18, this compound displays antiviral activity against HIV-1 and was discovered through the same screening process as compounds 14, 7, and 17. []
  • Relevance: Although structurally different from N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, compound 18 falls under the same chemical class of HIV-1 inhibitors. This suggests potential similarities in their mechanism of action, potentially targeting similar viral proteins or pathways. []

Properties

Product Name

N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

IUPAC Name

N-(2,6-diethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

Molecular Formula

C27H32N2O4S

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C27H32N2O4S/c1-5-21-9-8-10-22(6-2)27(21)28-26(30)19-29(23-13-11-20(4)12-14-23)34(31,32)25-17-15-24(16-18-25)33-7-3/h8-18H,5-7,19H2,1-4H3,(H,28,30)

InChI Key

ABQUXEIFWHHOCQ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.